molecular formula C9H12BrN B3282384 Benzeneethanamine, a-(bromomethyl)-, (R)- CAS No. 749818-95-9

Benzeneethanamine, a-(bromomethyl)-, (R)-

Cat. No.: B3282384
CAS No.: 749818-95-9
M. Wt: 214.1 g/mol
InChI Key: UFCHHNJHLWIUGS-SECBINFHSA-N
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Description

Benzeneethanamine, a-(bromomethyl)-, ®- is a chiral compound with the molecular formula C9H12BrN. It is an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. The compound is characterized by the presence of a bromomethyl group attached to the ethanamine backbone, which is further connected to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, a-(bromomethyl)-, ®- typically involves the bromination of benzylamine derivatives. One common method is the reaction of benzylamine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at reflux temperature .

Industrial Production Methods

In industrial settings, the production of Benzeneethanamine, a-(bromomethyl)-, ®- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, a-(bromomethyl)-, ®- undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form benzylamine derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of benzylamine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of benzyl alcohols or benzaldehydes.

    Reduction: Formation of benzylamine.

Scientific Research Applications

Benzeneethanamine, a-(bromomethyl)-, ®- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.

    Medicine: Utilized in the development of drugs targeting neurological disorders and as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: Applied in the production of fine chemicals, polymers, and materials science research.

Mechanism of Action

The mechanism of action of Benzeneethanamine, a-(bromomethyl)-, ®- involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneethanamine, a-(bromomethyl)-, ®- is unique due to its chiral nature and the presence of the bromomethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable intermediate in the synthesis of enantiomerically pure compounds and in the study of stereoselective reactions.

Properties

IUPAC Name

(2R)-1-bromo-3-phenylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCHHNJHLWIUGS-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CBr)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CBr)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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